Structural Differentiation from Lupeol Acetate: GC-MS Misidentification Risk Documented in Peer-Reviewed Literature
Lupeol 3-hydroxyoctadecanoate (identical to procrim B) was isolated from Pentalinon andrieuxii and initially misidentified as lupeol acetate when analyzed exclusively by GC-MS. The correct structure was established only after full NMR and MS characterization. The misidentification arises because the β-hydroxy ester undergoes thermally induced retro-aldol fragmentation in the GC injection port, yielding lupeol acetate (as the detected product) and hexadecanal (the volatile fragment, C16H32O, which elutes separately) [1]. This means that lupeol acetate (CAS 1617-70-5, MW 468.75) and Lupeol 3-hydroxyoctadecanoate (CAS 108885-61-6, MW 709.2) are NOT analytically interchangeable without orthogonal confirmation. A scientist using lupeol acetate as a substitute procures a compound that is structurally distinct (acetyl group vs. 3-hydroxyoctadecanoyl group), differs in molecular weight by ~240 Da, and exhibits different chromatographic retention and mass spectral fragmentation patterns when analyzed by LC-MS or NMR.
| Evidence Dimension | Structural identity risk of misassignment under GC-MS |
|---|---|
| Target Compound Data | Lupeol 3-hydroxyoctadecanoate: MW 709.2 Da; correct structure confirmed by NMR and MS; thermally fragments to lupeol acetate + hexadecanal in GC injection port |
| Comparator Or Baseline | Lupeol acetate: MW 468.75 Da; the GC-MS detectable artifact of the target compound; easily confused as the genuine natural product |
| Quantified Difference | ~240 Da mass difference; distinct NMR spectra; GC-MS alone yields false positive for lupeol acetate |
| Conditions | GC-MS analysis with standard split/splitless injector at 250-300 °C; NMR (1H, 13C, 2D experiments) in deuterated solvent for structural verification |
Why This Matters
Procurement of the correct compound is critical for botanical authentication studies and natural product dereplication; substituting lupeol acetate introduces a 240 Da mass error and a completely different ester moiety, invalidating any quantitative or qualitative results.
- [1] León-Díaz R, Meckes-Fischer M, Valdovinos-Martínez L, et al. A case of mistaken identity: Lupeol-3-(3′R)-hydroxy-stearate can be mistakenly identified as lupeol acetate when only analyzed by GC–MS. Phytochem Lett. 2013;6(4):649-652. doi:10.1016/j.phytol.2013.08.009 View Source
